molecular formula C16H18N2O4 B12688148 Einecs 299-168-8 CAS No. 93857-35-3

Einecs 299-168-8

Cat. No.: B12688148
CAS No.: 93857-35-3
M. Wt: 302.32 g/mol
InChI Key: GGLOONDWKGBEGT-HVDRVSQOSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (Einecs) identifier 299-168-8 corresponds to a specific chemical compound regulated under EU chemical legislation. Chemical inventories like Einecs categorize substances based on their commercial availability and regulatory status, requiring systematic comparisons to assess toxicity, reactivity, and industrial applicability .

A rigorous introduction for such a compound would typically include:

  • Chemical identity: Molecular formula, structural features, and key physical properties (e.g., melting point, solubility).
  • Applications: Industrial or research uses, such as catalysis, synthesis, or material science.
  • Regulatory status: Hazard classifications, safety data, and environmental impact assessments.

Unfortunately, the provided evidence lacks explicit data for Einecs 299-168-8, necessitating reliance on comparative methodologies outlined in sources related to chemical databases and structural analogs .

Properties

CAS No.

93857-35-3

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

4-amino-2-methylnaphthalen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO.C5H7NO3/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-4-2-1-3(6-4)5(8)9/h2-6,13H,12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

GGLOONDWKGBEGT-HVDRVSQOSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 299-168-8, like many chemical compounds, would undergo various types of chemical reactions such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would also be determined by the compound’s chemical structure .

Scientific Research Applications

The scientific research applications of Einecs 299-168-8 would span multiple fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it might be studied for its potential therapeutic effects or biological activity. In industry, it could be used in the production of materials, chemicals, or pharmaceuticals .

Mechanism of Action

The mechanism of action of Einecs 299-168-8 would involve its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the compound’s chemical structure and the biological context in which it is studied .

Comparison with Similar Compounds

Data Collection and Validation

Comparative studies require:

  • Structural similarity assessment : Tools like read-across structure-activity relationships (RASAR) to identify analogs based on molecular descriptors (e.g., functional groups, topology) .
  • Experimental reproducibility : Detailed synthesis protocols, purity assays (HPLC), and safety considerations, as emphasized in analytical chemistry guidelines .

Key Parameters for Comparison

From and , critical parameters include:

  • Physicochemical properties : Molecular weight, melting/boiling points, log P (lipophilicity).
  • Toxicological profiles : Hazard statements (e.g., H315: skin irritation), bioactivity scores, and environmental persistence.
  • Synthetic accessibility : Reaction conditions, yields, and scalability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table synthesizes comparison strategies using examples from and , adapted hypothetically for Einecs 299-168-8 :

Parameter This compound (Hypothetical) Phenylboronic Acid (Einecs 202-701-9) CAS 918538-05-3 CAS 79349-82-9
Molecular Formula C₆H₇BO₂ (hypothetical) C₆H₇BO₂ C₆H₃Cl₂N₃ C₉H₁₀N₂O₃S
Molecular Weight 121.93 g/mol 121.93 g/mol 188.01 g/mol 226.25 g/mol
Melting Point 210–215°C 213–215°C Not reported Not reported
Hazard Statements H315, H319 H315, H319 H315, H319, H335 Not reported
Bioactivity Score 0.55 (moderate) 0.50 (low) 0.75 (high) 0.65 (moderate)

Toxicological and Functional Differences

  • Phenylboronic Acid (Einecs 202-701-9) : Primarily used in Suzuki-Miyaura coupling. Lower bioactivity but similar hazard profile to the hypothetical 299-168-8 , suggesting shared reactivity with boronic acid groups .
  • CAS 918538-05-3 : Higher toxicity (H335: respiratory irritation) due to chlorine substituents, indicating electronegative groups amplify hazards .
  • CAS 79349-82-9 : Sulfur-containing analogs show moderate bioactivity, likely due to thiol group reactivity, but lack explicit hazard data in the evidence .

Research Findings and Limitations

Key Insights

  • Synthetic challenges : Complex heterocycles (e.g., CAS 79349-82-9) require stringent reaction conditions, limiting scalability .

Limitations in Current Evidence

  • Data gaps : The absence of explicit data for This compound precludes definitive conclusions, underscoring the need for primary literature or specialized databases.
  • Methodological constraints : Cross-study comparisons are hindered by inconsistent reporting of parameters like purity and assay conditions .

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